molecular formula C15H8F7NO2S B7430432 2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide

2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide

Cat. No.: B7430432
M. Wt: 399.28 g/mol
InChI Key: AOEVDBAOSVNXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as BAY 43-9006 or sorafenib, a drug that has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In

Mechanism of Action

The mechanism of action of 2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. This inhibition leads to the suppression of tumor cell proliferation, angiogenesis, and metastasis, making it an effective drug for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in various cancer cell lines and animal models. In addition, it has been found to have anti-inflammatory and anti-angiogenic effects, making it a promising drug for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple protein kinases. However, its limitations include its potential toxicity and the development of resistance in some cancer cells.

Future Directions

There are several future directions for the research and development of 2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide. One direction is the exploration of its potential applications in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is the development of new analogs or derivatives with improved potency and selectivity. Additionally, the use of this compound in materials science and agriculture could lead to the development of new materials and more effective pesticides and herbicides.

Synthesis Methods

The synthesis of 2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide involves several steps, including the reaction of 4-trifluoromethylsulfinylbenzoyl chloride with 2-amino-3-fluorobenzoic acid, followed by the addition of trifluoroacetic anhydride, and finally, the reaction with N,N-dimethylformamide dimethyl acetal. This synthesis method has been described in detail in various scientific publications, including the Journal of Medicinal Chemistry and Organic Process Research & Development.

Scientific Research Applications

2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide has been extensively studied for its potential applications in cancer treatment, as well as in other areas of medicine, such as cardiovascular disease, inflammation, and infectious diseases. This compound has also been investigated for its use in agriculture, as a pesticide and herbicide, and in materials science, as a building block for the synthesis of novel materials.

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)-N-[4-(trifluoromethylsulfinyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F7NO2S/c16-12-10(2-1-3-11(12)14(17,18)19)13(24)23-8-4-6-9(7-5-8)26(25)15(20,21)22/h1-7H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVDBAOSVNXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)NC2=CC=C(C=C2)S(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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